molecular formula C23H20N4O5S B11398333 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398333
M. Wt: 464.5 g/mol
InChI Key: ULGHGSXRJPNQHI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of chromene derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction, where a sulfonamide reacts with a halogenated precursor.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often involving amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets, altering their activity, and modulating biological pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the sulfamoyl and pyrimidinyl groups, potentially altering its biological activity.

    N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological properties.

    4-oxo-4H-chromene-2-carboxamide derivatives: Various derivatives with different substituents on the chromene ring, each with unique properties.

Uniqueness

The uniqueness of 5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups. The presence of both the sulfamoyl and pyrimidinyl groups, along with the dimethylated chromene core, provides a distinct chemical profile that can lead to unique biological activities and chemical reactivities compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

5,7-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-10-14(2)21-18(28)12-20(32-19(21)11-13)22(29)26-16-4-6-17(7-5-16)33(30,31)27-23-24-9-8-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

ULGHGSXRJPNQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

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